molecular formula C15H29N3O3 B7107915 N,N-diethyl-4-(3-methoxyoxan-4-yl)piperazine-1-carboxamide

N,N-diethyl-4-(3-methoxyoxan-4-yl)piperazine-1-carboxamide

Cat. No.: B7107915
M. Wt: 299.41 g/mol
InChI Key: ADSIKGLEIYDCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-(3-methoxyoxan-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a diethyl group and a methoxyoxan group

Properties

IUPAC Name

N,N-diethyl-4-(3-methoxyoxan-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-4-16(5-2)15(19)18-9-7-17(8-10-18)13-6-11-21-12-14(13)20-3/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSIKGLEIYDCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C2CCOCC2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(3-methoxyoxan-4-yl)piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the diethyl and methoxyoxan groups. One common method involves the reaction of piperazine with diethylamine and 3-methoxyoxan-4-yl chloride under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(3-methoxyoxan-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

N,N-diethyl-4-(3-methoxyoxan-4-yl)piperazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on various biological targets.

    Biology: It may be used in biological assays to study its interactions with cellular components and its effects on cellular processes.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound may be used in the development of new materials or as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(3-methoxyoxan-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-(3-methoxyoxan-4-yl)piperazine-1-carboxamide analogs: Compounds with similar structures but different substituents on the piperazine ring.

    Other piperazine derivatives: Compounds with the piperazine core but different functional groups attached.

Uniqueness

This compound is unique due to its specific combination of diethyl and methoxyoxan groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its unique structure may result in different binding affinities and biological activities, making it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.